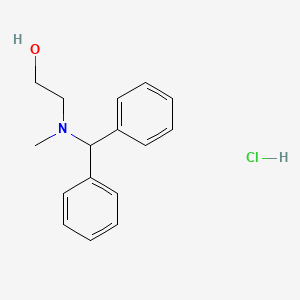

2-(Benzhydryl-methyl-amino)ethanol

Description

Structure

3D Structure of Parent

Properties

CAS No. |

63765-72-0 |

|---|---|

Molecular Formula |

C16H20ClNO |

Molecular Weight |

277.79 g/mol |

IUPAC Name |

2-[benzhydryl(methyl)amino]ethanol;hydrochloride |

InChI |

InChI=1S/C16H19NO.ClH/c1-17(12-13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H |

InChI Key |

LPAKVWYPNNCYRA-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCO)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzhydryl Methyl Amino Ethanol and Its Derivatives

Strategic Approaches to the Synthesis of 2-(Benzhydryl-methyl-amino)ethanol

The construction of the this compound scaffold can be achieved through several strategic bond formations. The most common approaches involve either the alkylation of 2-(methylamino)ethanol (B44016) with a benzhydryl electrophile or the reaction of a benzhydryl precursor with an ethanolamine (B43304) derivative.

Routes Involving 2-(Methylamino)ethanol as a Precursor

A prevalent and direct method for synthesizing this compound involves the N-alkylation of 2-(methylamino)ethanol. nih.govcdhfinechemical.comwikipedia.orgsigmaaldrich.commerckmillipore.comcdhfinechemical.com This nucleophilic substitution reaction typically utilizes a benzhydryl halide, such as benzhydryl chloride or bromide, as the electrophile. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com

| Precursor | Reagent | Conditions | Product | Reference |

| 2-(Methylamino)ethanol | Benzhydryl chloride | Presence of a tertiary amine (e.g., tributylamine) | This compound | google.com |

| 2-(Methylamino)ethanol | Ethyl benzoate | Reflux | 2-(N-Benzoyl-N-methylamino)ethanol | prepchem.com |

Table 1: Examples of Syntheses Utilizing 2-(Methylamino)ethanol

The choice of solvent and base can influence the reaction efficiency. In some instances, phase transfer catalysis (PTC) has been employed to facilitate the reaction between the aqueous and organic phases, potentially leading to improved yields and milder reaction conditions. researchgate.net

Approaches Utilizing Benzhydryl Precursors

An alternative strategy starts with a benzhydryl-containing molecule, which is then elaborated to introduce the methylamino-ethanol moiety. A common precursor is a benzhydryl halide. google.com These halides can react with an appropriate ethanolamine derivative. For instance, reaction with N-methylethanolamine in the presence of an acid scavenger affords the desired product. google.com

Another approach involves the use of benzhydryl amines. These can be synthesized through various methods, including metal-catalyzed reactions and multicomponent reactions. acs.orgnih.govresearchgate.net Once the benzhydryl amine is formed, subsequent functionalization can lead to the target molecule.

| Precursor | Reagent | Catalyst | Product | Reference |

| Aryl boronic acids, N,O-acetals | Copper(I) | - | Diarylmethylamines | acs.org |

| Sulfones, Amines | Copper chloride | - | Benzhydryl amines | researchgate.net |

Table 2: Synthesis of Benzhydryl Amines

Exploration of Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to complex molecules. researchgate.netnih.govmdpi.com While direct MCRs for the synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate key intermediates, such as benzhydryl amines. acs.orgnih.gov For example, a three-component reaction between an aldehyde, an amine, and a suitable carbon nucleophile can lead to the formation of a substituted benzhydryl amine, which can then be further modified. nih.gov The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of this and related compounds.

Stereoselective Synthesis of Enantiomers of this compound

The central carbon of the benzhydryl group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Given that the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods is of paramount importance. acs.orgnih.govnih.gov

Development of Chiral Catalysis and Asymmetric Approaches

Chiral catalysis provides a powerful tool for the enantioselective synthesis of chiral compounds. nih.govnih.gov In the context of this compound, this can involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming step. For instance, the asymmetric reduction of a corresponding ketone precursor using a chiral reducing agent or a biocatalyst could yield an enantiomerically enriched alcohol. nih.gov

Diastereoselective Synthesis Considerations

When a molecule contains more than one stereocenter, the synthesis must control the relative stereochemistry between them, leading to the formation of specific diastereomers. core.ac.ukrsc.orgelsevierpure.comnih.govrsc.org In derivatives of this compound, additional stereocenters can be introduced on the ethanolamine backbone. The diastereoselective synthesis of such derivatives requires careful planning of the synthetic route.

One common approach is to use a chiral starting material that already possesses one of the desired stereocenters. This chiral information can then direct the stereochemistry of the newly formed stereocenter. For example, starting with an enantiomerically pure amino alcohol can influence the stereochemical outcome of the benzhydrylation step. The inherent stereochemistry of the starting material can favor the formation of one diastereomer over the other due to steric or electronic effects in the transition state.

Derivatization Strategies for Structural Modification

Structural modifications of this compound are key to generating derivatives with varied physicochemical properties. These changes can be systematically introduced at three primary locations within the molecule: the terminal hydroxyl group, the methylamino group, and the two phenyl rings of the benzhydryl moiety.

The primary alcohol group in this compound is a prime target for derivatization through etherification and esterification reactions. These transformations yield compounds with altered polarity, lipophilicity, and metabolic stability.

Etherification: The formation of an ether linkage can be achieved by reacting the parent alcohol with a suitable alkyl or aryl halide in the presence of a base. For instance, Williamson ether synthesis can be employed, where the hydroxyl group is first deprotonated with a strong base like sodium hydride to form a more nucleophilic alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another approach involves the use of phase-transfer catalysts to facilitate the reaction between the alcohol and an alkylating agent in a biphasic system.

Esterification: The hydroxyl group can be readily converted into an ester. A common method is the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid. For example, acetylation can be performed using acetyl chloride. nih.gov Another effective method for the esterification of amino alcohols is the use of trimethylchlorosilane in methanol (B129727) at room temperature, which provides good to excellent yields of the corresponding methyl esters. nih.gov

Table 1: Examples of Alcohol Functionality Transformations

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Etherification | Alkyl halide, Sodium hydride, Aprotic solvent | Ether |

| Esterification | Acyl chloride, Pyridine or Triethylamine | Ester |

| Methyl Esterification | Methanol, Trimethylchlorosilane, Room temperature nih.gov | Methyl Ester |

The secondary amine in this compound is a versatile functional group that can undergo various chemical transformations, including alkylation and acylation, to yield a wide range of derivatives.

N-Alkylation: The introduction of a new alkyl group onto the nitrogen atom can be accomplished through several methods. Reductive amination is a common approach, involving the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165). researchgate.net Another strategy is direct N-alkylation using an alkyl halide, although this can sometimes lead to overalkylation and the formation of quaternary ammonium (B1175870) salts. nih.gov More recently, catalytic methods using alcohols as alkylating agents have been developed, offering a greener alternative. ionike.com For example, nickel-catalyzed N-alkylation of amines with alcohols has been reported. researchgate.net

N-Acylation: The amine can be readily acylated to form amides by reacting it with acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base to scavenge the acidic byproduct. This modification is useful for introducing a variety of substituents and can alter the electronic and steric properties of the nitrogen atom.

Table 2: Examples of Amine Functionality Modifications

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Sodium borohydride researchgate.net | Tertiary Amine |

| N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| Catalytic N-Alkylation | Alcohol, Nickel catalyst researchgate.net | Tertiary Amine |

| N-Acylation | Acyl chloride/Anhydride, Base | Amide |

Modifying the aromatic rings of the benzhydryl group allows for the fine-tuning of the electronic and steric properties of the molecule. This can be achieved by starting with substituted precursors or by direct functionalization of the aromatic rings.

A prevalent method for synthesizing substituted benzhydryl amines involves the addition of organometallic reagents, such as Grignard reagents, to substituted benzonitriles. The resulting imine intermediate is then reduced to the corresponding amine. thieme-connect.com This approach allows for the introduction of a wide range of substituents on one or both of the phenyl rings. For example, para-substituted di- and monosubstituted benzhydrylamines can be synthesized by the reaction of bromobenzene-derived Grignard reagents with benzonitriles, followed by reduction with sodium borohydride. researchgate.netthieme-connect.com

Another powerful strategy is the copper-catalyzed desulfonylative amination, which allows for the synthesis of structurally diverse benzhydryl amines from readily available sulfone derivatives and amines. nih.govacs.org More recently, a silanolate-mediated aldimine arylation using functionalized aryl nucleophiles has been developed for the synthesis of benzhydryl-substituted amines. acs.org

Table 3: Synthetic Routes for Substituted Benzhydryl Amines

| Synthetic Method | Key Reagents | Description | Reference(s) |

|---|---|---|---|

| Grignard Reaction | Substituted Grignard reagent, Substituted benzonitrile, Sodium borohydride | Addition of a Grignard reagent to a nitrile followed by reduction of the resulting imine. | thieme-connect.com, researchgate.net |

| Desulfonylative Amination | Sulfone derivative, Amine, Copper catalyst | Copper-catalyzed reaction of sulfones with amines to form C-N bonds. | nih.gov, acs.org |

| Aldimine Arylation | Aldimine, Diazene-based aryl pronucleophile, Me3SiOK | Silanolate-mediated addition of an aryl group to an aldimine. | acs.org |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 2-(Benzhydryl-methyl-amino)ethanol. While specific NMR data for this exact compound is not widely published, analysis of the closely related analogue, N-Benzyl-N-methylethanolamine, provides valuable insight into the expected spectral features. chemicalbook.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The benzhydryl group's two phenyl rings would likely produce a complex multiplet in the aromatic region (typically δ 7.2-7.5 ppm). The methine proton of the benzhydryl group would appear as a singlet further downfield. The methyl group attached to the nitrogen would be a sharp singlet in the aliphatic region. The two methylene (B1212753) groups of the ethanolamine (B43304) moiety would present as two distinct multiplets, likely triplets, due to spin-spin coupling with each other and the hydroxyl proton. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The phenyl carbons of the benzhydryl group would have characteristic shifts in the aromatic region (around δ 125-145 ppm). The methine carbon of the benzhydryl group would be found at a lower field. The N-methyl carbon would resonate at a higher field, and the two methylene carbons of the ethanolamine portion would show distinct signals.

A representative dataset for the analogue N-Benzyl-N-methylethanolamine is provided below:

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons (C₆H₅) | 7.17 - 7.38 |

| Benzyl CH₂ | 3.772 |

| N-CH₂ | 3.62 |

| O-CH₂ | 2.75 |

| N-CH₃ | 2.55 |

Data sourced from ChemicalBook for N-Benzylethanolamine, a related compound. chemicalbook.com

Mass Spectrometry (MS) Techniques (e.g., LC-MS) for Purity and Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to confirm its molecular weight and assess its purity. nih.govchemicalbook.com

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, corresponding to the molecular weight of the compound. For this compound (C₁₆H₁₉NO), the expected molecular weight is approximately 241.33 g/mol . Fragmentation patterns in the mass spectrum can also provide structural information. Common fragmentation would involve the cleavage of the C-C bond adjacent to the nitrogen or the loss of the hydroxyl group. The benzhydryl cation is a particularly stable fragment and would likely be observed as a prominent peak.

The mass spectrum of the analogue N-Benzyl-N-methylethanolamine shows characteristic fragmentation patterns that can be used for comparison. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine would be visible in the 1000-1250 cm⁻¹ region. The C-O stretching of the primary alcohol would be in the range of 1000-1200 cm⁻¹. The presence of the benzene (B151609) rings would also give rise to characteristic peaks in the fingerprint region (below 1500 cm⁻¹) due to C=C stretching and C-H bending vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-N (Tertiary Amine) | Stretching | 1000 - 1250 |

| C-O (Primary Alcohol) | Stretching | 1000 - 1200 |

Data is based on general IR correlation tables and data for analogous compounds. chemicalbook.comdocbrown.infodocbrown.info

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are employed to study the electronic transitions within a molecule.

Photophysical Properties and Intramolecular Charge Transfer (ICT) Phenomena

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the two phenyl rings of the benzhydryl group. These transitions, typically π → π*, would result in strong absorption bands in the UV region, likely around 250-270 nm. bibliotekanauki.pl

The presence of both an electron-donating amino group and electron-rich phenyl groups could give rise to Intramolecular Charge Transfer (ICT) phenomena upon photoexcitation, particularly in polar solvents. bibliotekanauki.plnih.gov In an ICT process, an electron is transferred from the donor (the amino group) to the acceptor (the phenyl rings) in the excited state. This can lead to the observation of a dual fluorescence, with one band corresponding to the locally excited state and a second, red-shifted band corresponding to the ICT state. The efficiency of ICT is often highly dependent on the solvent polarity. bibliotekanauki.pl

pH-Dependent Spectral Analysis

The UV-Vis and fluorescence spectra of this compound are expected to be pH-dependent due to the presence of the basic tertiary amine. researchgate.net9afi.com In acidic solutions, the nitrogen atom will be protonated, forming a quaternary ammonium (B1175870) ion. This protonation will alter the electronic properties of the amino group, reducing its electron-donating ability.

This change is expected to cause a hypsochromic (blue) shift in the UV-Vis absorption spectrum, as the energy required for the electronic transitions increases. 9afi.com Similarly, the fluorescence spectrum would also be affected, potentially leading to a decrease in fluorescence intensity and a shift in the emission wavelength. Plotting the changes in absorbance or fluorescence intensity against pH can be used to determine the pKa of the compound. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, Semi-empirical Methods) for Electronic Structure and Spectral Assignment

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties, stability, and reactivity of molecules like 2-(Benzhydryl-methyl-amino)ethanol. Theoretical studies on the analogous compound diphenhydramine (B27) have been conducted using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). dergipark.org.trdergipark.org.tr

Researchers have employed the hybrid B3LYP functional with the 6-311++G** basis set to theoretically study the free base, cationic, and hydrochloride forms of diphenhydramine in the gas phase. conicet.gov.ar These calculations provide optimized geometries and allow for the prediction of various molecular properties. conicet.gov.ar For instance, different basis sets (including 3-21G, 6-31G*, 6-311G, and LanL2MB) have been used with both DFT and HF methods to optimize the structure and determine properties like energy band gaps. dergipark.org.tr

The insights from these calculations are crucial for interpreting experimental data. The computed parameters aid in the complete assignment of vibrational spectra (Infrared and Raman) and can provide information to understand NMR spectra and electrochemical properties. dergipark.org.trdergipark.org.trconicet.gov.ar The difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key parameter calculated to predict the reactivity and behavior of the molecule. conicet.gov.arresearchgate.net

Table 1: Calculated Properties for Diphenhydramine Species using B3LYP/6-311++G Method conicet.gov.ar**

| Species | Total Energy (a.u.) | Dipole Moment (Debye) | Volume (ų) |

| Free Base | -806.96 | 2.05 | 290.53 |

| Cationic | -807.28 | 17.65 | 287.31 |

| Hydrochloride | -1267.45 | 9.77 | 338.48 |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For the class of compounds to which this compound belongs, the primary pharmacological target is the histamine (B1213489) H1 receptor. smpdb.ca Docking simulations have been extensively used to investigate the interactions between first-generation antihistamines and the H1 receptor. nih.govresearchgate.net

These simulations help in understanding the structural basis for the antagonist's potency. researchgate.net The process often begins with the construction of a three-dimensional model of the target protein, such as the histamine H1 receptor, frequently using homology modeling techniques based on the crystal structures of related proteins. academicjournals.orgnih.gov The ligand is then computationally "docked" into the predicted binding site of the receptor. academicjournals.org

Beyond their primary targets, docking studies have also been employed in drug repurposing efforts. For example, H1-antihistamines, including diphenhydramine, were evaluated in silico as potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) by assessing their binding affinity to the enzyme's active site. nih.gov

Elucidation of Binding Modes and Key Interaction Sites (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Docking and molecular dynamics studies provide valuable insights into the specific molecular interactions that stabilize the ligand-receptor complex. nih.gov For the histamine H1 receptor, these simulations have identified key amino acid residues in the binding pocket that are crucial for ligand recognition and binding.

Studies on histamine binding have shown that its final pose in the orthosteric pocket is defined by interactions with residues such as Asp107, Tyr108, Thr194, Asn198, Trp428, Tyr431, and Phe432. researchgate.net A critical interaction highlighted in multiple studies is the electrostatic bond between the positively charged ammonium (B1175870) group of the ligand and the negatively charged side chain of Aspartic acid at position 107 (Asp107). researchgate.net This interaction is considered fundamental for the binding of histamine and its antagonists.

In a study involving analogues of cloperastine, another H1 antagonist, docking results indicated that residues Met183, Thr184, and Ile187 are important for binding, forming strong hydrogen bonds with the ligands. nih.gov The combination of hydrogen bonding and hydrophobic interactions with aromatic and aliphatic residues in the binding pocket collectively determines the affinity and orientation of the ligand.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecular system, providing detailed information on the conformational changes of both the ligand and the receptor upon binding. nih.gov MD simulations are often used as a follow-up to molecular docking to refine the predicted binding poses and assess the stability of the ligand-receptor complex over time. researchgate.net

In the context of H1-antihistamine research, MD simulations have been used to stabilize the three-dimensional structures of homology-modeled H1 receptors before performing docking studies. nih.gov Furthermore, unbiased MD simulations on a microsecond timescale have successfully captured the entire binding event of histamine to the H1 receptor, tracing its path from the extracellular space into the final binding site and confirming the stability of the final pose. researchgate.net These simulations provide a dynamic picture of the binding process, highlighting the flexibility of the receptor and the ligand and validating the key interactions identified through static docking models.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to build mathematical models correlating the chemical structure of a compound with its biological activity or physicochemical properties. tandfonline.com These techniques are widely applied in drug discovery to predict the potency of new compounds and to guide the design of more effective drugs. nih.govresearchgate.net

For H1-antihistamines, several 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted. nih.govtandfonline.comtandfonline.com These models relate the steric, electrostatic, and hydrophobic fields of a series of molecules to their observed binding affinities. tandfonline.comtandfonline.com The resulting models have demonstrated good statistical quality and predictive power for the bioactivities of novel H1-antihistamines, making them useful tools in the rational design of new therapeutic agents. nih.govresearchgate.net

Table 2: Statistical Results of a 3D-QSAR (CoMSIA) Model for H1-Antihistamines nih.gov

| Parameter | Value | Description |

| Q² | 0.525 | Cross-validated correlation coefficient (leave-one-out) |

| R²ncv | 0.891 | Non-cross-validated correlation coefficient |

| R²pred | 0.807 | Predictive correlation coefficient for the test set |

Identification of Molecular Descriptors Correlating with Biological Activity

A key goal of QSAR is to identify specific, calculable properties of a molecule, known as molecular descriptors, that are strongly correlated with its biological activity. nih.gov In the study of H1-antihistamines, QSAR analyses have successfully identified descriptors that determine the kinetic binding properties of these drugs, such as their association (kon) and dissociation (koff) rate constants from the H1 receptor. nih.govnih.gov

Two descriptors were found to be particularly significant:

FASA_H : This descriptor represents the water-accessible surface area of all hydrophobic atoms divided by the total water-accessible surface area. It was found to correlate positively with the association rate constant (kon), suggesting that ligands with a higher proportion of hydrophobic surface area tend to bind more quickly to the receptor. nih.gov

vsurf_CW2 : A 3D molecular field descriptor that reflects the ratio of the hydrophilic surface to the total molecular surface. This descriptor showed a negative correlation with the dissociation rate constant (koff), meaning that antihistamines with higher values for this descriptor tend to remain bound to the receptor for a longer time. nih.gov

These findings provide a quantitative basis for understanding how the physicochemical properties of antihistamines regulate their kinetic behavior and, consequently, their duration of action. nih.gov

Lipophilicity as a Factor in Receptor Binding and Activity

Lipophilicity is a critical physicochemical property for drugs targeting the central nervous system (CNS). For first-generation antihistamines like diphenhydramine, their lipophilic nature allows them to readily cross the blood-brain barrier (BBB). smpdb.cawikipedia.orgrxlist.com This penetration into the CNS is responsible for their sedative side effects. nih.gov

The transport of diphenhydramine across the BBB is not solely a matter of passive diffusion. Studies have shown that a saturable, carrier-mediated transport system, specifically a drug/H+-antiporter, accounts for a significant portion of its influx into the brain. nih.govbohrium.com While lipophilicity is essential for BBB penetration, the relationship between structure and activity at the receptor is more nuanced. As shown by QSAR studies, specific aspects of a molecule's hydrophobicity, such as the surface area of hydrophobic atoms (FASA_H), are directly correlated with the kinetics of receptor binding. nih.gov Therefore, lipophilicity influences both the drug's ability to reach its target in the CNS and its direct interaction with the receptor.

Preclinical Mechanistic Investigations of 2 Benzhydryl Methyl Amino Ethanol

Ligand-Receptor Binding Studies (In Vitro)

In vitro binding assays are fundamental in preclinical research to determine the affinity of a compound for specific biological targets. These studies measure the strength of the interaction between a ligand (the compound) and a receptor. The data, often expressed as an inhibition constant (Ki) or an IC50 value, indicates how potently the compound binds to a receptor; a lower value signifies a stronger binding affinity. For 2-(Benzhydryl-methyl-amino)ethanol, its profile is largely understood through the lens of diphenhydramine's binding characteristics.

Exploration of Central Nervous System (CNS) Targets

The benzhydryl moiety is a key feature of many centrally-acting agents, and compounds containing it, including diphenhydramine (B27), are known to cross the blood-brain barrier. wikipedia.orgnih.gov This allows for interaction with a wide array of CNS receptors, leading to a diverse pharmacological profile. The primary targets investigated for this class of compounds include monoamine transporters and various neurotransmitter receptors. wikipedia.org

Monoamine transporters (MATs) are critical for regulating neurotransmission by clearing dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) from the synaptic cleft. nih.gov Inhibition of these transporters can significantly alter mood and behavior. In vitro studies on diphenhydramine show that it has a notable affinity for the serotonin transporter. wikipedia.org

Research indicates that diphenhydramine inhibits the reuptake of serotonin. wikipedia.org Its binding affinity for SERT is significant, while its interaction with DAT and NET is considerably weaker. This suggests a more selective action on the serotonergic system compared to the dopaminergic or noradrenergic systems. wikipedia.org The binding of ligands to MATs occurs at a central substrate-binding site, often referred to as the S1 site, which prevents the reuptake of the neurotransmitter. nih.gov

The most potent and well-documented activity of ethanolamine-class compounds like diphenhydramine is the antagonism of the histamine (B1213489) H1 receptor. wikipedia.orgauburn.edu First-generation antihistamines are known to be inverse agonists at the H1 receptor, meaning they bind to and stabilize the inactive conformation of the receptor, thereby reducing its baseline activity. wikipedia.org

This high-affinity binding to central H1 receptors is responsible for the sedative effects commonly associated with these compounds. wikipedia.org The benzhydryl group is a common structural feature in classic antihistamines that contributes to this high H1-antagonistic activity. nih.gov

In addition to H1 antagonism, a defining characteristic of first-generation antihistamines is their potent antimuscarinic activity. wikipedia.org These compounds act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs), blocking the action of the neurotransmitter acetylcholine. wikipedia.orgnih.gov There are five subtypes of muscarinic receptors (M1-M5), which are widely distributed in the central and peripheral nervous systems. mdpi.com

The blockade of these receptors, particularly in the brain, contributes to both therapeutic applications, such as the management of parkinsonism, and various side effects. wikipedia.orgdrugbank.com In vitro binding assays demonstrate that diphenhydramine binds with notable affinity to all five muscarinic receptor subtypes. wikipedia.org This non-selective antagonistic action underlies its broad anticholinergic effects. nih.gov

The GABAergic system, centered around the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is the primary source of inhibitory synaptic transmission in the CNS. nih.gov While pharmacological manipulation of GABA receptor activity can modulate the effects of substances like ethanol (B145695), direct ligand-binding studies specifically investigating the interaction of this compound or its close analogs with GABA receptors are not prominently featured in the available scientific literature. nih.gov Studies on ethanol's effects have suggested that its interaction with the GABAergic system does not involve direct competition for GABA binding sites, but rather more complex modulatory mechanisms. nih.govnih.gov

Metabotropic glutamate (B1630785) receptors (mGluRs) are a class of G-protein-coupled receptors that play a significant role in modulating synaptic plasticity and neuronal excitability. Subtypes such as mGluR2 and mGluR3 have been investigated as potential targets for regulating behaviors associated with substance use, including alcohol. nih.govnih.gov However, preclinical in vitro binding studies to determine the affinity of this compound or related benzhydryl compounds for various metabotropic glutamate receptors are not extensively documented in the reviewed literature.

Calcium Channel Modulation (e.g., T-type Channels)

No studies were identified that investigated the modulatory effects of this compound on calcium channels, including T-type calcium channels.

Enzyme Inhibition Studies (e.g., Aromatase, MDM2 protein)

There is no available research on the inhibitory activity of this compound against enzymes such as aromatase or the MDM2 protein.

Tubulin Binding Mechanisms

No data has been published regarding the interaction or binding mechanisms of this compound with tubulin.

Cellular Assays (In Vitro)

Assessment of Cellular Uptake and Transport Mechanisms (e.g., Amino Acid Transporters)

Investigations into the cellular uptake and transport mechanisms of this compound, including its potential interaction with amino acid transporters, have not been reported in the literature.

Investigation of Effects on Cellular Processes (e.g., Cytotoxicity for research purposes)

There are no available in vitro studies assessing the cytotoxic effects or other impacts of this compound on cellular processes.

Oxidative Stress Induction or Mitigation

The capacity of this compound to either induce or mitigate oxidative stress has not been evaluated in any published preclinical studies.

Metabolic Pathway Investigations (In Vitro / Preclinical Animal Models)

The metabolic fate of xenobiotics is a critical area of investigation in preclinical research, providing insights into their efficacy and potential for toxicity. For the compound this compound, while direct and extensive metabolic studies are not abundantly available in the public domain, its structural similarity to well-characterized molecules, such as diphenhydramine and orphenadrine (B1219630), allows for informed predictions regarding its metabolic pathways. These investigations are typically conducted using in vitro systems, such as liver microsomes and hepatocytes, as well as in preclinical animal models, to elucidate the biotransformation processes.

Biotransformation Pathways of the Ethanolamine (B43304) Moiety

One of the primary pathways for ethanolamine metabolism involves phosphorylation by ethanolamine kinase to form phosphoethanolamine. This can then be converted to cytidine (B196190) diphosphate-ethanolamine and ultimately incorporated into phosphatidylethanolamine, a key component of cell membranes. wikipedia.orgnih.gov However, for xenobiotics like this compound, this pathway may be less significant compared to oxidative pathways.

The ethanolamine portion of the molecule can undergo oxidation. The primary alcohol group is a potential target for oxidation, a reaction typically catalyzed by alcohol dehydrogenases. wikipedia.orgnih.gov This process would lead to the formation of an aldehyde intermediate.

Furthermore, the N-methyl group on the ethanolamine moiety is susceptible to oxidative N-demethylation, a common metabolic reaction for many drugs. This process is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. droracle.aidrugbank.com The successive removal of the methyl group would lead to the formation of primary and secondary amine metabolites.

Role of Alcohol Dehydrogenases (ADH) and Aldehyde Dehydrogenases (ALDH)

Alcohol dehydrogenases (ADHs) are a family of enzymes responsible for the oxidation of alcohols to aldehydes. droracle.aiwikipedia.org In the context of this compound, the primary alcohol group of the ethanolamine moiety is a potential substrate for ADH. The oxidation of this alcohol would result in the formation of the corresponding aldehyde, 2-(benzhydryl-methyl-amino)acetaldehyde. ADHs are cytosolic enzymes, with the highest concentrations found in the liver. nih.gov

Following the initial oxidation by ADH, the resulting aldehyde intermediate would be a substrate for aldehyde dehydrogenases (ALDH). ALDHs are a group of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. drugbank.compatsnap.com Therefore, 2-(benzhydryl-methyl-amino)acetaldehyde would likely be converted to 2-(benzhydryl-methyl-amino)acetic acid. This carboxylic acid metabolite is generally more water-soluble and more readily excreted from the body. ALDHs are found in various cellular compartments, including the mitochondria and cytosol, with high expression in the liver. patsnap.com

Identification of Major Metabolites

Based on the metabolic pathways of structurally similar compounds like diphenhydramine and orphenadrine, the major metabolites of this compound are anticipated to arise from N-demethylation and subsequent oxidation.

The primary metabolic step is expected to be N-demethylation , where the N-methyl group is removed to form the corresponding secondary amine, N-(benzhydryl)ethanolamine . This reaction is typically mediated by cytochrome P450 enzymes, particularly CYP2D6, which is known to metabolize diphenhydramine. wikipedia.orgdroracle.ai

This primary metabolite, N-(benzhydryl)ethanolamine, can then undergo further biotransformation. One possibility is the oxidation of the ethanolamine side chain, as described in the previous section, leading to the formation of an aldehyde and then a carboxylic acid.

Another significant metabolic pathway for structurally related compounds is the cleavage of the ether linkage, although this compound is an aminoalcohol and does not possess an ether bond like diphenhydramine or orphenadrine. However, the successive demethylation seen with orphenadrine to form N-demethyl and N,N-didemethyl metabolites is a strong indicator of the likely metabolic fate of this compound. drugbank.comnih.gov

Therefore, the anticipated major metabolites would be:

N-(benzhydryl)ethanolamine (from N-demethylation)

Further oxidation products of the ethanolamine moiety of both the parent compound and its N-demethylated metabolite.

The table below summarizes the expected major metabolites and the primary enzymes involved in their formation, based on the metabolism of analogous compounds.

| Parent Compound | Putative Major Metabolite | Enzymatic Pathway |

| This compound | N-(Benzhydryl)ethanolamine | Cytochrome P450 (e.g., CYP2D6) |

| This compound | 2-(Benzhydryl-methyl-amino)acetaldehyde | Alcohol Dehydrogenase (ADH) |

| 2-(Benzhydryl-methyl-amino)acetaldehyde | 2-(Benzhydryl-methyl-amino)acetic acid | Aldehyde Dehydrogenase (ALDH) |

Analytical Methodologies for Research and Characterization of 2 Benzhydryl Methyl Amino Ethanol

Chromatographic Techniques

Chromatographic methods are paramount for the separation of 2-(Benzhydryl-methyl-amino)ethanol from impurities and other related substances. These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of this compound. The presence of the benzhydryl group, a strong chromophore, makes UV detection a suitable and sensitive choice for this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase, is typically employed for the separation of such moderately polar compounds.

The method allows for the effective separation of the main compound from potential synthesis-related impurities, such as starting materials or by-products. Method parameters, including the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with pH modifiers like formic acid or trifluoroacetic acid), flow rate, and column temperature, are optimized to achieve the best resolution and peak shape. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Table 1: Illustrative HPLC Parameters for the Analysis of Benzhydryl-containing Compounds

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| pH Modifier | 0.1% Formic Acid or Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Approx. 220-260 nm (based on UV absorbance of the benzhydryl group) |

| Injection Volume | 10-20 µL |

This table presents typical starting conditions for method development and may require optimization for specific applications.

For unequivocal identification and structural elucidation of this compound and its trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This powerful hybrid technique couples the superior separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions are analyzed by the mass spectrometer.

LC-MS can provide the exact molecular weight of the parent compound and its fragments, which is crucial for confirming its identity. Tandem mass spectrometry (LC-MS/MS) further enhances specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions, creating a unique fragmentation pattern that serves as a molecular fingerprint. This is particularly useful for identifying metabolites or degradation products in complex matrices. The analysis of other biogenic amines and ethanolamines often involves derivatization followed by LC-MS/MS to improve sensitivity and chromatographic behavior. nih.govresearchgate.netnih.gov

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative monitoring of reactions, checking the purity of starting materials, and identifying fractions during column chromatography purification. For this compound, a silica (B1680970) gel plate (silica gel 60 F254) typically serves as the stationary phase. researchgate.net

A solvent system, or mobile phase, is chosen to achieve a good separation between the target compound and its impurities. A common mobile phase for related compounds like diphenhydramine (B27) consists of a mixture of solvents such as toluene, n-butanol, and acetic acid. researchgate.net After the plate is developed, the separated spots can be visualized under UV light (at 254 nm) due to the UV-absorbing benzhydryl group. Further visualization can be achieved using staining reagents like potassium permanganate (B83412) or iodine vapor. The retention factor (Rf) value is calculated to characterize the compound in a specific TLC system.

Spectroscopic Analytical Methods

Spectroscopic methods involve the interaction of electromagnetic radiation with the analyte and are fundamental for both quantitative analysis and structural characterization.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for the quantification of this compound in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The two phenyl rings of the benzhydryl moiety constitute a significant chromophore, resulting in strong UV absorbance.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. UV-Vis spectrophotometry is also valuable for purity testing. Pharmacopoeial methods for ethanol (B145695) often use UV absorbance across a range of wavelengths to detect the presence of aromatic or other UV-absorbing impurities. shimadzu.com A scan of the UV spectrum can reveal the presence of impurities that may absorb at different wavelengths than the main compound, thus providing a general assessment of purity. shimadzu.comresearchgate.net

Table 2: Example of UV-Vis Data for Purity Assessment

| Wavelength (nm) | Absorbance | Acceptance Criteria |

| λmax (approx. 258 nm) | To be determined | - |

| 240 nm | < 0.40 | As per pharmacopoeial standards for similar substances shimadzu.com |

| 250-260 nm | < 0.30 | As per pharmacopoeial standards for similar substances shimadzu.com |

| 270-340 nm | < 0.10 | As per pharmacopoeial standards for similar substances shimadzu.com |

This table is illustrative and based on general pharmacopoeial tests for impurities in alcohols; specific values must be established for this compound.

Fluorometric analysis, or spectrofluorimetry, is an analytical technique that measures the fluorescence emission of a sample. It is known for its high sensitivity and specificity. For a compound to be analyzed by this method, it must be a fluorophore, meaning it must absorb light at a specific wavelength and then emit light at a longer wavelength.

While the benzhydryl group itself is not intensely fluorescent, the potential for using fluorometric analysis exists, particularly through derivatization. The secondary amine group in this compound could be reacted with a fluorescent labeling reagent (a fluorogenic agent) to yield a highly fluorescent derivative. This approach would significantly enhance the sensitivity of detection, allowing for the quantification of very low concentrations of the compound. Common derivatizing agents for amines include dansyl chloride and fluorescamine. This derivatization-based fluorometric approach represents a potential avenue for developing highly sensitive analytical methods for trace-level detection and quantification of this compound in various research and quality control settings.

Electrochemical Methods for Analysis

Electrochemical techniques offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. The viability of these methods for this compound hinges on the susceptibility of its functional groups to oxidation or reduction at an electrode surface.

The core structure of this compound contains a diphenylmethane (B89790) moiety and a secondary amine, both of which can be electroactive. The oxidation of the secondary amine is a likely electrochemical pathway that can be exploited for analytical purposes. Furthermore, while the diphenylmethane group itself is generally stable, its derivatives can undergo electrochemical reactions.

Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the electrochemical properties of organic molecules. researchgate.netresearchgate.net In a typical setup, a three-electrode system is used, comprising a working electrode (e.g., glassy carbon electrode), a reference electrode, and a counter electrode. nih.gov By scanning the potential, one can observe the oxidation or reduction peaks corresponding to electron transfer processes at the electrode surface.

For instance, studies on structurally related compounds provide insights into potential analytical strategies. The electrochemical behavior of various drug substances is often characterized by their oxidation potentials. dcu.ie The analysis of antihistamines containing the benzhydryl group, such as certain piperazine (B1678402) derivatives, has been accomplished using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). acs.org This hybrid technique combines the separation power of HPLC with the high sensitivity of electrochemical detection for electroactive analytes. acs.org The detection of these compounds was achieved at high positive potentials, indicating that the benzhydryl moiety or associated functional groups are oxidizable. acs.org

The table below outlines potential voltammetric conditions that could be adapted for the analysis of this compound, based on literature for similar compounds.

| Parameter | Condition | Rationale/Reference |

| Working Electrode | Glassy Carbon Electrode (GCE) | Widely used for organic analysis due to its wide potential window and chemical inertness. researchgate.netnih.gov |

| Reference Electrode | Ag/AgCl | A common and stable reference electrode. acs.org |

| Supporting Electrolyte | Phosphate Buffer or Perchloric Acid | To maintain constant pH and provide conductivity. The choice of pH can significantly influence the electrochemical response. nih.govacs.org |

| Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), or Square Wave Voltammetry (SWV) | CV is used for initial characterization, while DPV and SWV offer higher sensitivity for quantification. researchgate.netnih.gov |

| Potential Range | Anodic (e.g., 0 to +1.5 V) | Oxidation of the amine or benzhydryl group is expected. acs.org |

It is important to note that the specific electrochemical behavior of this compound would need to be empirically determined. Factors such as pH of the supporting electrolyte and the scan rate can influence the peak potentials and currents, providing valuable information on the reaction mechanism. researchgate.net

Radiolabeling Techniques for Tracer Development in Research

Radiolabeling is an indispensable tool in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). mdpi.com A radiolabeled version of this compound would enable non-invasive studies of its distribution, pharmacokinetics, and target engagement in living organisms. The choice of radionuclide is critical, with Carbon-11 (¹¹C) being a prime candidate due to its short half-life (20.4 minutes) and the fact that its incorporation does not alter the compound's chemical structure. mdpi.com

The presence of a methyl group on the nitrogen atom of this compound makes it an ideal candidate for ¹¹C-methylation. This is one of the most common and well-established methods for introducing a ¹¹C-label into a molecule. researchgate.netnih.gov The synthesis would involve reacting the desmethyl precursor, 2-(benzhydrylamino)ethanol, with a ¹¹C-methylating agent.

Common ¹¹C-methylating agents include [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf). researchgate.netnih.gov These are typically produced from [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄) generated in a cyclotron. mdpi.com

The general synthetic scheme for the radiolabeling of this compound with Carbon-11 is outlined below:

Precursor Synthesis: The initial step involves the synthesis of the desmethyl precursor, 2-(benzhydrylamino)ethanol.

Radiolabeling Reaction: The precursor is then reacted with the ¹¹C-methylating agent to yield the desired radiolabeled product.

The reaction conditions, including the choice of base and solvent, would need to be optimized to achieve high radiochemical yield and purity within the short timeframe dictated by the half-life of ¹¹C.

The table below summarizes key aspects of developing a radiolabeled tracer for this compound.

| Aspect | Details | Reference |

| Radionuclide | Carbon-11 (¹¹C) | Short half-life (20.4 min) suitable for PET imaging; does not alter the pharmacology of the parent molecule. mdpi.com |

| Precursor | 2-(benzhydrylamino)ethanol | The N-desmethyl analog of the target compound. |

| Labeling Agent | [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) | Common and efficient agents for ¹¹C-methylation of amines. researchgate.netnih.gov |

| Reaction Type | N-methylation | The introduction of the ¹¹C-methyl group onto the nitrogen atom. researchgate.net |

| Purification | High-Performance Liquid Chromatography (HPLC) | To separate the radiolabeled product from unreacted precursor and other impurities. |

| Quality Control | Analytical HPLC, Gas Chromatography (GC) | To determine radiochemical purity and specific activity. |

The development of a radiolabeled tracer is a multi-step process that requires expertise in both organic synthesis and radiochemistry. moravek.commoravek.com Once synthesized and purified, the radiolabeled 2-([¹¹C]Benzhydryl-methyl-amino)ethanol can be used in PET imaging studies to investigate its biological fate in preclinical models.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes for Stereoisomers and Analogues

The synthesis of benzhydryl amines, a class of chiral hydrocarbons with diverse medicinal properties, is a significant area of research. researchgate.netnih.govresearchgate.net The development of new asymmetric methods for producing chiral diarylmethylamines is considered a challenging but crucial endeavor, as chirality plays a vital role in the activity of many drugs. researchgate.netnih.govresearchgate.net While various racemic routes exist, enantioselective and enantiospecific methods for this class of molecules are less common. researchgate.netnih.govresearchgate.net

Future research will likely focus on the following:

Enantioselective Synthesis: The development of novel organocatalyzed and metal-catalyzed enantioselective synthetic routes will be critical for obtaining specific stereoisomers of 2-(Benzhydryl-methyl-amino)ethanol. researchgate.net This will allow for the investigation of the pharmacological properties of individual enantiomers, as the biological activity of chiral compounds is often dependent on their stereochemistry. researchgate.net

Analogue Synthesis: The synthesis of a variety of analogues of this compound will be essential for exploring structure-activity relationships. This can be achieved through multicomponent reactions (MCRs), which offer an efficient way to create diverse molecular scaffolds. nih.gov Both metal-free and noble metal nanoparticle-catalyzed MCRs have been successfully employed for the synthesis of related benzhydryl amines. nih.gov The creation of a library of analogues with systematic structural modifications will enable a deeper understanding of the pharmacophore.

In-depth Elucidation of Molecular Mechanisms in Preclinical Models

The analgesic nefopam (B83846), a benzoxazocine derivative structurally related to this compound, offers significant insight into the potential molecular mechanisms of this class of compounds. nih.govwikipedia.org Nefopam is a non-opioid, centrally acting analgesic whose mechanism is not fully understood but is thought to be similar to that of triple neurotransmitter reuptake inhibitors. nih.govepain.org

Key areas for in-depth preclinical investigation include:

Neurotransmitter Reuptake Inhibition: Nefopam is known to inhibit the synaptosomal reuptake of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.govpatsnap.com This action increases the concentration of these monoamines in the synaptic cleft, which is believed to contribute to its analgesic effects. patsnap.com The enantiomers of nefopam have been shown to have different potencies in inhibiting monoamine uptake. researchgate.net Future studies on this compound should investigate its potential as a triple reuptake inhibitor and characterize the stereoselectivity of this action.

Ion Channel Modulation: Nefopam has been shown to block voltage-gated sodium and calcium channels. nih.govepain.orgpatsnap.com This inhibition reduces neuronal excitability and the propagation of pain signals. patsnap.com Specifically, it can inhibit calcium influx and NMDA receptor-dependent neurotoxicity. nih.govepain.org Preclinical models should be used to determine if this compound shares these ion channel modulating properties.

Anticholinergic Effects: Anticholinergic activity is another aspect of nefopam's mechanism that may contribute to its analgesic effects, though this is less well understood. patsnap.com The structural relationship to known anticholinergic compounds like diphenhydramine (B27) suggests that this is a plausible area for investigation for this compound. nih.gov

Application as a Chemical Probe for Biological Systems

Given the complex pharmacology of related compounds like nefopam, this compound has the potential to be developed into a valuable chemical probe for studying biological systems, particularly in neuroscience. chemmethod.com Chemical probes are small molecules used to study the function of proteins and biological pathways.

Future research in this area could involve:

Target Identification and Validation: The known interactions of nefopam with monoamine transporters and ion channels make these promising targets for initial investigation with this compound. nih.govepain.orgpatsnap.com The development of radiolabeled or fluorescently tagged versions of the compound would facilitate binding assays and imaging studies to identify and validate its molecular targets within the central nervous system.

Probing Neuropathic Pain Pathways: The mechanisms of action of nefopam suggest its suitability for treating neuropathic pain. nih.govepain.org As such, this compound could be used as a chemical tool to explore the complex signaling pathways involved in this condition. Its ability to modulate multiple targets could help in dissecting the interplay between different neurotransmitter systems and ion channels in chronic pain states.

Exploration of Structure-Activity Relationships with Novel Biological Targets

The exploration of structure-activity relationships (SAR) is fundamental to drug discovery and understanding how chemical structure relates to biological activity. For the benzhydryl amine class of compounds, SAR studies can guide the design of more potent and selective molecules.

Future SAR studies for this compound and its analogues should focus on:

Systematic Structural Modifications: A library of analogues should be synthesized with systematic variations at key positions, such as the benzhydryl moiety, the methylamino group, and the ethanol (B145695) side chain. nih.govnih.gov The biological activity of these analogues can then be evaluated to identify the structural features that are critical for activity at specific targets.

Identification of Novel Biological Targets: While the known targets of nefopam provide a starting point, it is possible that this compound and its analogues may interact with novel biological targets. nih.govepain.org Screening these compounds against a broad panel of receptors, enzymes, and ion channels could reveal unexpected activities and open up new therapeutic possibilities. For instance, some nefopam analogues have shown potential α1-adrenoreceptor antagonist activity at higher concentrations. researchgate.net

Advanced Computational Predictions and Experimental Validation

Computational methods, including molecular modeling and in silico studies, are powerful tools in modern drug discovery that can accelerate the research process.

For this compound, these approaches can be applied to:

Predicting Binding Affinities and Modes: Molecular docking studies can be used to predict how this compound and its analogues bind to the active sites of potential target proteins. This can provide insights into the key interactions that stabilize the ligand-protein complex and guide the design of new analogues with improved affinity.

Molecular Dynamics Simulations: Molecular dynamics simulations can be employed to study the dynamic behavior of the compound and its target proteins over time. This can help to understand the stability of the binding and the conformational changes that may occur upon binding.

Experimental Validation: It is crucial that any computational predictions are validated through experimental studies. researchgate.net This can include in vitro binding assays, functional assays, and preclinical studies in animal models to confirm the predicted biological activity and mechanism of action.

Q & A

Q. What experimental methods are recommended for determining the thermodynamic properties (e.g., vaporization enthalpy) of 2-(Benzhydryl-methyl-amino)ethanol?

- Methodological Answer : Use the "centerpiece" computational approach, which combines group-contribution methods with quantum mechanical calculations to predict vaporization enthalpies. Experimental validation via calorimetry under controlled temperature (e.g., 298–318 K) and pressure conditions is critical. Cross-reference results with structurally similar ethanolamine derivatives (e.g., 2-(phenyl-amino)-ethanol) to identify outliers .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., palladium on carbon for hydrogenation), solvents (ethanol or ethyl acetate), and stoichiometric ratios of benzhydryl bromide and methylaminoethanol. Monitor reaction progress via HPLC or GC-MS. Purify crude products using column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via NMR (e.g., absence of residual solvent peaks) .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, H/C NMR for stereochemical analysis, and FT-IR to verify functional groups (e.g., hydroxyl and tertiary amine peaks). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can computational chemistry tools predict the interaction mechanisms of this compound with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer : Perform molecular docking simulations (using AutoDock Vina or Schrödinger Suite) with optimized 3D structures of the compound and target receptors (e.g., GPCRs). Calculate binding free energies (MM/PBSA) and analyze key residues via mutagenesis studies. Validate predictions with in vitro assays (e.g., radioligand binding assays) .

Q. What strategies resolve contradictory data in pharmacological studies, such as conflicting receptor binding affinities across experimental models?

- Methodological Answer : Conduct orthogonal validation using multiple assay formats (e.g., cell-based vs. cell-free systems). Control for variables like pH, ionic strength, and membrane lipid composition. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, bypassing indirect signal interference .

Q. How do structural modifications (e.g., halogenation or alkyl chain extension) alter the physicochemical and pharmacological profile of this compound?

- Methodological Answer : Synthesize derivatives via targeted substitutions (e.g., replacing benzhydryl with fluorinated analogs). Evaluate changes in logP (via shake-flask method), solubility (HPLC-based), and metabolic stability (microsomal incubation). Correlate structural variations with activity using QSAR models .

Q. What protocols ensure reproducible toxicological assessments of this compound in preclinical models?

- Methodological Answer : Standardize dosing regimens (oral vs. intravenous) and select species-specific metabolic models (e.g., humanized CYP450 mice). Monitor biomarkers (e.g., liver enzymes, creatinine) and perform histopathological analysis. Compare results against structurally related ethanolamines to identify class-specific toxicity patterns .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

- Methodological Answer : Implement rigorous quality control (QC) protocols, including internal standards for NMR (e.g., TMS) and calibration curves for HPLC. Use multivariate statistical analysis (PCA or PLS-DA) to identify outlier batches and trace variability to synthetic intermediates or storage conditions .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.